molecular formula C19H14FN7O B11374288 8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11374288
M. Wt: 375.4 g/mol
InChI Key: CMDZLUSAIGMKRV-UHFFFAOYSA-N
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Description

The compound “8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic molecule featuring multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the core structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The fluorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Final assembly: The final structure is assembled through a series of condensation and cyclization reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for better control over reaction conditions.
  • Purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the nitrogen atoms or aromatic rings, leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology and Medicine

    Drug development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biochemical research: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Material science: The compound’s unique structure may impart desirable properties to materials, such as enhanced conductivity or stability.

    Chemical manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and nitrogen atoms suggests potential interactions through π-π stacking, hydrogen bonding, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in “8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” imparts unique electronic properties, potentially enhancing its reactivity and interactions compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H14FN7O

Molecular Weight

375.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14FN7O/c1-10-2-4-11(5-3-10)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-6-8-13(20)9-7-12/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

CMDZLUSAIGMKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)F

Origin of Product

United States

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